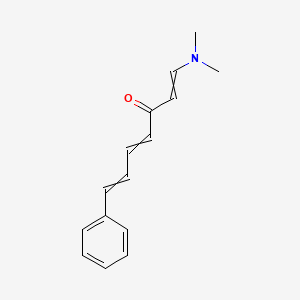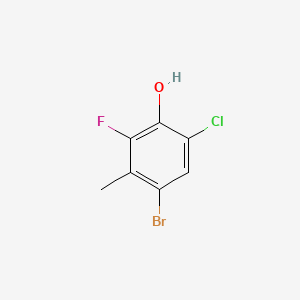
4-Bromo-6-chloro-2-fluoro-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a methylphenol core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-fluoro-3-methylphenol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor phenol compound. For instance, starting with 3-methylphenol, sequential halogenation reactions can be carried out using bromine, chlorine, and fluorine sources under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient and selective halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-2-fluoro-3-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.
科学研究应用
4-Bromo-6-chloro-2-fluoro-3-methylphenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it useful in studying halogen effects on reactivity and stability.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving halogenated phenols.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Bromo-6-chloro-2-fluoro-3-methylphenol involves its interaction with molecular targets through its halogenated phenol structure. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenol group can undergo redox reactions, affecting cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-fluoro-3-methylphenol
- 6-Chloro-2-fluoro-3-methylphenol
- 4-Bromo-6-chloro-3-methylphenol
Uniqueness
4-Bromo-6-chloro-2-fluoro-3-methylphenol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the methylphenol core. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.
属性
分子式 |
C7H5BrClFO |
|---|---|
分子量 |
239.47 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H5BrClFO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
InChI 键 |
DZRHKPNOVFFCFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1F)O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


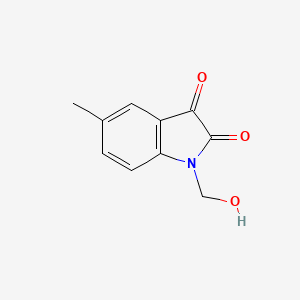
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
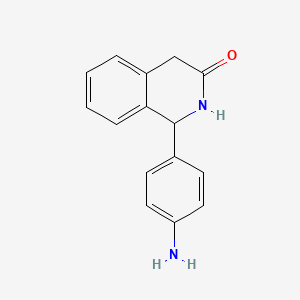
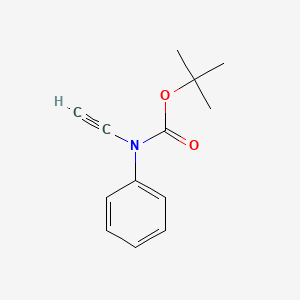
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
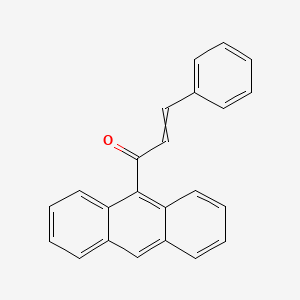
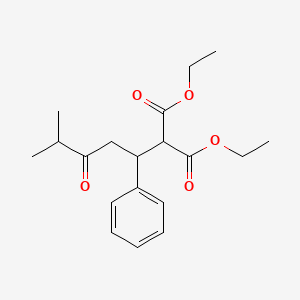
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
